

4,4'-Diamino-2,2'-stilbenedisulfonic acid CAS 81-11-8 properties

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Compound of Interest

Compound Name: 4,4'-Diamino-2,2'-stilbenedisulfonic acid

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An In-depth Technical Guide to **4,4'-Diamino-2,2'-stilbenedisulfonic Acid** (CAS 81-11-8)

Executive Summary

4,4'-Diamino-2,2'-stilbenedisulfonic acid, often referred to as DSD acid or Amsonic acid, is a pivotal chemical intermediate with the CAS number 81-11-8.^[1] Its unique molecular architecture, featuring a stilbene backbone with amino and sulfonic acid functional groups, imparts crucial fluorescent properties. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, core applications, and safety considerations. Primarily, DSD acid serves as a foundational building block for the majority of commercial fluorescent whitening agents (FWAs) and a significant class of direct dyes.^{[2][3]} We will explore the mechanistic underpinnings of its applications, detail relevant analytical protocols, and provide expert insights into its handling and environmental fate, offering a holistic resource for researchers and chemical industry professionals.

Physicochemical Characteristics

DSD acid is typically encountered as a light yellow or cream-colored powder or as microscopic needles.^{[4][5]} Its physical and chemical properties are dictated by the presence of both basic amino groups and strongly acidic sulfonic acid groups, making it an amphoteric compound, though its overall character in suspension is acidic.^[4] The disulfonic acid groups confer limited water solubility, a critical factor in its industrial synthesis and purification processes.

Table 1: Key Physicochemical Properties of **4,4'-Diamino-2,2'-stilbenedisulfonic Acid**

Property	Value	Source(s)
CAS Number	81-11-8	[1][6]
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₆ S ₂	[1][4]
Molecular Weight	370.40 g/mol	[1][6]
Appearance	Odorless yellowish microscopic needles or cream- colored powder	[4][5]
Melting Point	>300 °C (decomposes)	[5]
Water Solubility	Insoluble to sparingly soluble. <0.1 g/100 mL at 23 °C.[5] The disodium salt is water-soluble. [7]	[4][5]
pH	Approx. 4.3 (30 g/L aqueous suspension)	[4][5]
IUPAC Name	5-amino-2-[(E)-2-(4-amino-2- sulfophenyl)ethenyl]benzenesu lfonic acid	[1]

Synthesis and Manufacturing Principles

The industrial production of DSD acid is a well-established, multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The primary feedstock is 4-nitrotoluene-2-sulfonic acid.[8] The synthesis follows a two-stage logic: first, the formation of the stilbene backbone via oxidative coupling, and second, the reduction of the nitro groups to the desired amino functionalities.

Stage 1: Oxidative Coupling to 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNSDA)

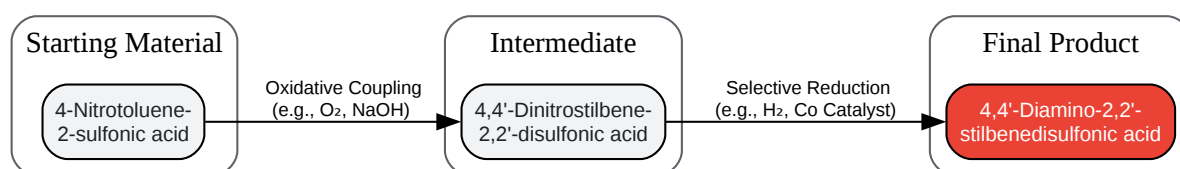
The initial step involves the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid. This reaction is typically performed in an aqueous alkaline medium, using an oxidizing agent such as sodium hypochlorite or even atmospheric oxygen in the presence of a strong base.^[8]^[9] The alkaline conditions are crucial as they facilitate the deprotonation of the methyl group, forming a carbanion intermediate which is susceptible to oxidation and subsequent dimerization to form the stable trans-stilbene double bond.

Stage 2: Reduction to 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

The reduction of the intermediate, 4,4'-dinitrostilbene-2,2'-disulfonic acid, is the most critical step. Historically, this was achieved using Béchamp reduction (iron filings in an acidic medium).^[10] However, this method generates large quantities of iron sludge, posing environmental and disposal challenges.^[10]

Modern industrial synthesis overwhelmingly favors catalytic hydrogenation. This approach offers higher purity, eliminates iron waste, and provides a more sustainable process. The choice of catalyst is paramount to prevent the reduction of the central carbon-carbon double bond. While nickel catalysts can be used, they often lead to over-reduction, yielding the undesired 4,4'-diaminodibenzyl-2,2'-disulfonic acid.^[10] Cobalt-based catalysts, particularly Raney cobalt, have been found to be highly selective for the nitro groups while preserving the stilbene double bond.^[10]

The hydrogenation is carried out in an aqueous medium under controlled pH (typically 6.0-8.5), elevated temperature (70–180°C), and hydrogen pressure (5–150 bar).^[10] Maintaining the pH is critical; deviations can lead to side reactions and impurities. This selective catalytic process results in high yields (>95%) of DSD acid with the purity required for downstream applications.^[10]



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Figure 1: General synthesis pathway of DSD acid.

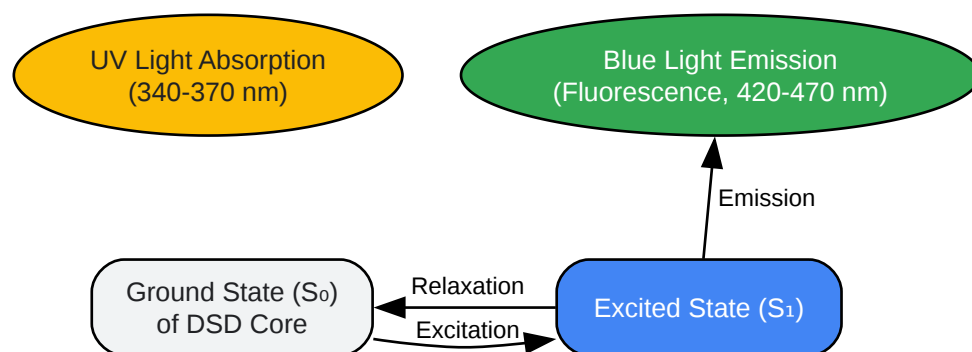
Core Applications and Mechanisms of Action

The utility of DSD acid is almost entirely as an intermediate, leveraging its reactive amino groups and its fluorescent stilbene core.[2]

Fluorescent Whitening Agents (FWAs)

The primary application of DSD acid is in the manufacturing of FWAs, also known as optical brightening agents (OBAs).[2][3] These agents function by absorbing invisible ultraviolet (UV) light (typically 340-370 nm) and re-emitting it as visible blue light (420-470 nm) through fluorescence.[3] Most materials like paper and textiles have a natural yellowish tint due to the absorption of blue light. The blue light emitted by the FWA compensates for this, making the material appear whiter and brighter to the human eye.[3][11]

DSD acid itself is the core fluorophore, but it is rarely used directly. Instead, its two primary amino groups are reacted, most commonly with cyanuric chloride, to build larger, more substantive molecules that can be tailored for specific applications (e.g., detergents, paper, textiles).[12][13] These subsequent reactions create di- or tetra-sulfonated triazinyl-aminostilbene derivatives, which are the workhorses of the FWA industry.[13]



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Figure 2: Mechanism of fluorescence in FWA applications.

Intermediate for Azo Dyes

The two primary aromatic amine groups on the DSD acid molecule can be readily diazotized using nitrous acid (generated in situ from sodium nitrite and a mineral acid).[14] The resulting bis-diazonium salt is a reactive intermediate that can be coupled with various aromatic compounds (coupling components) such as phenols or anilines to form disazo dyes.[14] The extended conjugation provided by the stilbene backbone and the two azo linkages results in intensely colored compounds. The sulfonic acid groups ensure water solubility, making them suitable as direct dyes for cellulosic materials like cotton and paper.[14]

Emerging Research Applications

Recent studies have explored the utility of DSD acid beyond its traditional industrial roles. Its inherent fluorescence and reactive nature make it a candidate for:

- **Fluorescent Labeling and Sensors:** It can be used as a fluorescent probe for detecting heavy metal ions, such as Sn^{2+} , due to the inhibition of photo-induced electron transfer upon binding.[5][15]
- **Pharmacological Research:** Investigations have shown DSD acid to possess various biological activities, including enzyme inhibition (e.g., acetylcholinesterase, butyrylcholinesterase) and anticancer effects against certain cell lines in vitro.[15] It has also been studied for its potential estrogenic effects.[5]

Analytical and Quality Control Protocol

Ensuring the purity of DSD acid is critical, as impurities can affect the performance and color of the final dyes or FWAs. High-Performance Liquid Chromatography (HPLC) is the standard method for both qualitative and quantitative analysis.[16]

Protocol: Purity Analysis of DSD Acid by Reverse-Phase HPLC

This protocol provides a framework for separating DSD acid from its common precursors and by-products, such as 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDS) and 4-amino-4'-nitrostilbene-2,2'-disulfonic acid (NASDS).[16]

1. **Objective:** To determine the purity of a DSD acid sample and quantify key impurities.

2. Materials & Equipment:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m particle size)
- DSD acid sample and reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Buffer (e.g., phosphate or acetate buffer, pH adjusted)
- Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

- Mobile Phase: A gradient elution is often preferred for optimal separation. For example:
 - Solvent A: Aqueous buffer (e.g., 20 mM sodium phosphate, pH 7.0)
 - Solvent B: Acetonitrile
 - Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a higher percentage (e.g., 70%) over 20-30 minutes to elute all components.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: Set to the λ_{max} of DSD acid (around 350 nm) and other wavelengths if necessary to detect impurities.
- Injection Volume: 10-20 μ L

4. Procedure:

- **Standard Preparation:** Accurately weigh a known amount of DSD acid reference standard and dissolve it in a suitable solvent (e.g., mobile phase A or a water/methanol mix) to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
- **Sample Preparation:** Accurately weigh the DSD acid sample to be tested and dissolve it in the same solvent as the standard to a known concentration.
- **Analysis:** Inject the standards and sample solutions into the HPLC system.
- **Data Processing:**
 - Identify the DSD acid peak in the sample chromatogram by comparing its retention time with the standard.
 - Generate a calibration curve by plotting the peak area of the standards against their concentration.
 - Calculate the concentration of DSD acid in the sample using the calibration curve.
 - Purity is typically expressed as a percentage area, calculated as: $(\text{Peak Area of DSD} / \text{Total Peak Area of all components}) * 100\%$.

5. **System Validation:** The protocol is self-validating through the use of a reference standard and calibration curve, ensuring accuracy and reproducibility. System suitability parameters (e.g., peak symmetry, resolution between critical pairs) should be monitored to ensure the system is performing correctly.

Toxicology and Environmental Profile

Human Health

DSD acid exhibits low acute toxicity, with an oral LD50 in rats reported to be over 5,000 mg/kg. [2] However, it is classified as an irritant, capable of causing skin and serious eye irritation. [17] [18] Inhalation of dust may also cause respiratory tract irritation. [17] Chronic toxicity studies in rats and mice showed no significant adverse effects on organ weight or pathology, though high doses were associated with marginally decreased body weights. [2] It has shown no genotoxic effects in bacterial assays or in vitro chromosomal aberration tests. [2]

Environmental Fate

DSD acid is not readily biodegradable.[2] In a standard 28-day test, degradation was minimal (0-4%).[2] However, it is susceptible to direct photodegradation due to its ability to absorb UV light, with an estimated half-life of about one week in the environment.[2]

Ecotoxicity:

- Fish: LC50 > 1000 mg/L (non-toxic)[2][4]
- Daphnia: EC50 = 210 mg/L (slightly toxic)[2][4]
- Algae: EC50 = 76 mg/L; NOEC = 32 mg/L (slightly toxic)[2][4]

The overall environmental risk is considered low, primarily because it is used as an intermediate within closed industrial systems, minimizing direct release.[2] The Predicted Environmental Concentration (PEC) is generally lower than the Predicted No-Effect Concentration (PNEC) derived from ecotoxicity data.[2][4]

Safety and Handling

As a Senior Application Scientist, adherence to strict safety protocols is non-negotiable when working with DSD acid.

- Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[17][18] When handling the powder and there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter.[7]
- Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, especially when weighing or transferring the powder.[18] Eyewash stations and safety showers must be readily accessible.[18]
- Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[19] Minimize dust generation.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[18] It is incompatible with strong oxidizing agents and iron.[4][7]

- Spill Response: For small spills, dampen the solid material with water to prevent dust from becoming airborne, then transfer to a suitable container for disposal.[7]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4,4'-Diamino-2,2'-stilbenedisulfonic acid is a cornerstone intermediate chemical, indispensable to the dye and fluorescent whitener industries. Its value is derived from a unique combination of a fluorescent stilbene core and reactive amine functionalities. While its synthesis requires careful control, particularly during the selective reduction step, modern catalytic methods provide an efficient and relatively clean production route. Its toxicological and environmental profiles are well-characterized, indicating low risk when handled within the controlled industrial settings for which it is designed. A thorough understanding of its properties, synthesis, and analytical methods is essential for any professional involved in the research, development, or application of fluorescent materials and direct dyes.

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